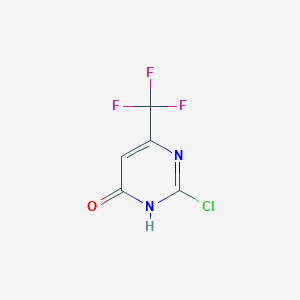

2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol

Description

BenchChem offers high-quality 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2O/c6-4-10-2(5(7,8)9)1-3(12)11-4/h1H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCJEUZBCZMOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rational Design and Structure-Activity Relationship (SAR) of 6-Trifluoromethylpyrimidine Scaffolds

Executive Summary

The 6-trifluoromethylpyrimidine core has emerged as a privileged scaffold in both medicinal chemistry and agrochemical development[1]. By combining the inherent nucleobase mimicry of the pyrimidine ring with the unique stereoelectronic properties of the trifluoromethyl (-CF₃) group, researchers can design highly potent, metabolically stable molecules[2]. This technical guide deconstructs the structure-activity relationship (SAR) of this scaffold, detailing the mechanistic rationale behind its functionalization, providing self-validating synthetic protocols, and outlining standardized biological evaluation workflows.

Mechanistic Rationale: The Privileged Nature of the Scaffold

The pyrimidine ring is a foundational pharmacophore due to its ability to mimic natural nucleobases, which facilitates critical hydrogen-bonding interactions within biological targets, such as the hinge regions of kinases[2][3]. However, the strategic installation of a -CF₃ group at the C6 position fundamentally alters the molecule's behavior:

-

Electronic Modulation: The -CF₃ group acts as a potent electron-withdrawing bioisostere. Inductively, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, significantly enhancing the electrophilicity of the C2 and C4 positions[1][2]. This stereoelectronic tuning makes the scaffold highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), allowing for modular late-stage functionalization.

-

Metabolic Stability & Lipophilicity: The high electronegativity and exceptional strength of the C-F bond shield the pyrimidine core from oxidative metabolism (e.g., cytochrome P450 degradation)[1]. Simultaneously, the -CF₃ group increases the overall lipophilicity (LogP) of the molecule, which is critical for cellular membrane permeation in both cancer cells and thick-walled fungal pathogens[2][4].

Logical SAR framework of 6-trifluoromethylpyrimidine scaffolds in drug discovery.

Structure-Activity Relationship (SAR) Landscape

Antifungal Efficacy via C2 and C4 Functionalization

Extensive SAR studies demonstrate that functionalizing the C2 and C4 positions dictates the target specificity of the scaffold. For agrochemical applications, linking a 1,3,4-thiadiazole or thioether moiety to the pyrimidine core significantly enhances broad-spectrum antifungal activity[4][5]. Furthermore, the introduction of electron-withdrawing groups (such as -Cl, -CF₃, or -NO₂) on terminal phenyl rings fused to these systems amplifies efficacy against resistant strains like Botrytis cinerea and Phomopsis sp.[4][6].

Anticancer Applications and Kinase Inhibition

In oncology, the 6-trifluoromethylpyrimidine scaffold is frequently hybridized with purine, pyrazole, or thiazole derivatives to create multi-target kinase inhibitors[2]. The nitrogen atoms of the pyrimidine core engage in critical non-covalent bonding with active site residues (e.g., Val101 and Asp163 in Cyclin-Dependent Kinase 6)[3]. The -CF₃ group at C6 ensures that the molecule remains lodged in the hydrophobic pocket of the kinase, preventing premature dissociation.

Quantitative SAR Data Summary

The following table synthesizes the biological efficacy of various functionalized 6-trifluoromethylpyrimidine derivatives against key pathogens, benchmarked against commercial standards.

| Scaffold Modification | Target Pathogen | Substituent / Functional Group | Efficacy (EC₅₀) | Reference |

| 1,3,4-Thiadiazole-linked | Botrytis cinerea | R = 3,4-diCl-phenyl | 50.8 μg/mL | [5] |

| 1,3,4-Thiadiazole-linked | Phomopsis sp. | R = 2,4-diCl-phenyl | 12.64 μg/mL | [6] |

| Amide-linked | Botrytis cinerea | R = -CF₃ | 19.43 μg/mL | [6] |

| Triazolo[4,3-c] fusion | Botrytis cinerea | R = -CN, -CF₃, -NO₂ | Enhanced Activity | [4] |

| Pyrimethanil (Control) | Botrytis cinerea | N/A | 57.30 - 62.8 μg/mL | [5][6] |

Synthetic Methodologies: A Self-Validating System

To ensure reproducibility and high yield, the synthesis of these derivatives must follow a rigorous, step-wise functionalization strategy. The protocol below outlines the generation of amide-linked 6-trifluoromethylpyrimidine derivatives, utilizing a self-validating analytical framework[7][8].

Standard synthetic workflow for functionalizing 6-trifluoromethylpyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of Amide-Linked Derivatives

Step 1: Cyclocondensation (Core Construction)

-

Procedure: React ethyl trifluoroacetoacetate with a selected amidine or guanidine derivative in absolute ethanol under ice-bath conditions, followed by the dropwise addition of a base (e.g., hydrazine hydrate)[1][4].

-

Causality: The base deprotonates the amidine, initiating a nucleophilic attack on the ester and ketone carbonyls of the trifluoroacetoacetate. This drives the ring closure to form the thermodynamically stable 6-(trifluoromethyl)pyrimidin-4-one[1].

Step 2: Chlorination (Electrophilic Activation)

-

Procedure: Treat the pyrimidinone intermediate with excess phosphorus oxychloride (POCl₃) under reflux conditions.

-

Causality: POCl₃ acts as both a dehydrating and chlorinating agent. It converts the tautomeric hydroxyl group of the pyrimidinone into a highly reactive chloride leaving group, establishing the C4 position as an electrophilic hub primed for SₙAr[1].

Step 3: Amidation (Late-Stage Functionalization)

-

Procedure: In a 50-mL three-necked flask, dissolve the key intermediate (0.02 mol), an aromatic acid (0.024 mol), and 4-dimethylaminopyridine (DMAP, 0.0004 mol) in 20 mL of dichloromethane. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol) and stir at 25°C for 8–10 hours[7].

-

Causality: EDCI activates the carboxyl group by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a highly reactive amide-DMAP intermediate that rapidly reacts with the amine. This dual-catalyst system prevents off-target side reactions and maximizes the yield of the target amide[7].

Step 4: Self-Validation via Spectroscopic Analysis

-

Validation Parameters: Purify the residue via column chromatography (ethyl acetate/petroleum ether = 10/1)[7]. Confirm the structure using ¹H NMR and ¹³C NMR. A successful synthesis is validated by the presence of a distinct quartet in the ¹³C NMR spectrum at approximately 156 ppm (indicating the -CF₃ group) and a singlet in the ¹H NMR spectrum between 7.78 and 8.99 ppm (indicating the isolated pyrimidine C-H proton)[5][8].

Biological Evaluation Workflows

In Vitro Antifungal Assay Protocol (Mycelial Growth Rate Method)

To accurately assess the SAR modifications, the biological evaluation must isolate the compound's intrinsic efficacy from formulation variables.

-

Compound Solvation: Dissolve the synthesized 6-trifluoromethylpyrimidine derivatives in 0.5 mL of dimethylformamide (DMF) and dilute with 9.5 mL of sterile water to prepare the stock test liquids[4].

-

Causality: DMF is utilized because it provides superior solvation for highly lipophilic fluorinated compounds without exhibiting background toxicity to fungal cultures at the final assay concentration.

-

-

Media Incorporation: Mix the test solutions with sterilized Potato Dextrose Agar (PDA) at approximately 45°C to achieve the desired final concentrations (e.g., 50 μg/mL), then pour into Petri dishes[4].

-

Inoculation & Incubation: Place a 5 mm mycelial plug of the target pathogen (e.g., B. cinerea or Phomopsis sp.) at the geometric center of each agar plate[4]. Incubate at 25°C until the blank control mycelium reaches the edge of the plate.

-

Quantification: Measure the colony diameters using the cross-measurement method. Calculate the inhibition rate and derive the EC₅₀ values using probit analysis[4].

Conclusion

The 6-trifluoromethylpyrimidine scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing and lipophilic properties of the -CF₃ group, researchers can precisely tune the electrophilicity of the pyrimidine core. Whether applied toward disrupting fungal membrane integrity or anchoring into the hinge regions of oncogenic kinases, the rigorous application of SₙAr methodologies allows for the rapid generation of highly potent, metabolically resistant therapeutic agents.

References

- Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity. Frontiers.

- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. Benchchem.

- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PMC.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.

- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. PMC.

- Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. RSC Publishing.

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04997K [pubs.rsc.org]

- 4. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

Technical Guide: pKa & Physicochemical Profiling of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol

[1]

Executive Summary

2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 55873-09-1) is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors).[1] Understanding its acid dissociation constant (pKa) is vital for optimizing nucleophilic aromatic substitution (SNAr) reactions, purification protocols, and bioavailability profiling.

Key Physicochemical Insight: While often nomenclatured as an "ol" (alcohol), this molecule exists predominantly in the oxo-tautomer form (pyrimidin-4(3H)-one) in solution.[1] The acidic proton is located on the N3 nitrogen , not the oxygen.

-

Predicted pKa (Acidic): 4.5 ± 1.0 (Strongly acidic for a neutral heterocycle)

-

Dominant Species at pH 7.4: Anionic (Deprotonated)

-

Primary Electronic Drivers: Strong inductive electron withdrawal (-I) from the 2-Chloro and 6-Trifluoromethyl groups stabilizes the conjugate base, significantly lowering the pKa compared to the parent pyrimidin-4-one (pKa ~8.6).[1]

Structural Analysis & Tautomerism

To accurately determine pKa, one must first define the ionizing species. Pyrimidin-4-ols are classic examples of lactam-lactim tautomerism.[1]

Tautomeric Equilibrium

In aqueous and polar organic media, the keto (lactam) form is energetically favored over the enol (lactim) form by >5 kcal/mol due to the strength of the amide-like resonance.

Ionization Mechanism: The acidity arises from the deprotonation of the N3-H in the keto form.[1] The resulting anion is resonance-stabilized, with the negative charge delocalized onto the O4 oxygen and the N1 nitrogen.

Figure 1: Tautomeric equilibrium favoring the keto form and subsequent ionization of the N3 proton.

pKa Data & Comparative Analysis

Direct experimental values for this specific intermediate are rarely reported in standard databases.[1] However, the value can be reliably predicted using Hammett substituent constants and structural analogs.

Comparative Acidity Table

The following table benchmarks the target molecule against structurally related pyrimidines to validate the predicted range.

| Compound | Structure | pKa (Experimental/Predicted) | Electronic Effect |

| Pyrimidin-4(3H)-one | Parent Scaffold | 8.6 (Exp) | Baseline acidity of N3-H. |

| Uracil | 2,4-Dione | 9.5 (Exp) | Additional carbonyl stabilizes N1-H, but N3-H is similar.[1] |

| 5-Fluorouracil | 5-F Analog | 8.0 (Exp) | Inductive effect of F lowers pKa slightly.[1] |

| 2-Chloropyrimidin-4-ol | 2-Cl Analog | ~6.5 (Pred) | 2-Cl (-I effect) significantly increases acidity.[1] |

| Target Molecule | 2-Cl, 6-CF3 | 4.5 ± 1.0 (Pred) | Combined strong -I effects of Cl and CF3. |

Theoretical Justification

-

2-Chloro Effect: The chlorine atom at position 2 exerts a strong inductive withdrawing effect (-I) directly on the N1 and N3 atoms, pulling electron density away from the acidic center.[1]

-

6-Trifluoromethyl Effect: The CF3 group is a powerful electron-withdrawing group.[1] Located at position 6 (meta to the carbonyl, but para-like in the conjugated system relative to N1), it further stabilizes the negative charge of the conjugate base.

-

Result: The cumulative effect of these two groups drops the pKa by approximately 4 logarithmic units compared to the parent pyrimidin-4-one.[1]

Experimental Determination Protocols

For researchers requiring a precise experimental value (e.g., for regulatory submissions), the following protocols are recommended. Note that solubility is the primary challenge due to the lipophilic CF3 and Cl groups.[1]

Method A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Standard aqueous titration may fail due to precipitation of the neutral species.[1]

-

Applicability: pKa 2.0 – 12.0[1]

-

Protocol:

-

Prepare 0.01 M stock solution of the compound in Methanol (MeOH) or Acetonitrile (MeCN) .[1]

-

Perform titrations in mixed solvent systems: 20%, 30%, 40%, and 50% MeOH/Water (v/v).

-

Titrate with 0.1 M KOH (standardized).

-

Data Processing: Plot the apparent pKa (

) vs. the dielectric constant inverse ( -

Extrapolation: Extrapolate the linear regression to 0% organic solvent (pure water) to obtain the aqueous pKa.

-

Method B: Spectrophotometric Determination (UV-Metric)

This method is superior for low-solubility compounds as it requires much lower concentrations (~10⁻⁵ M).[1]

-

Applicability: Compounds with UV chromophores that shift upon ionization (Pyrimidines show a distinct bathochromic shift).[1]

-

Protocol:

Figure 2: Decision matrix for selecting the appropriate experimental pKa determination method.

Implications for Drug Development

Understanding the pKa of 4.5 has immediate consequences for chemical biology and medicinal chemistry workflows:

-

Solubility & Formulation:

-

Reactivity (SNAr):

-

The anion is electron-rich.[1] If using this molecule as a nucleophile, the N3 is the reactive center.

-

If using it as an electrophile (displacing the Cl at C2), the reaction should be run at lower pH or in non-polar solvents to keep the molecule neutral, as the anion is less electrophilic (electron-rich ring deactivates SNAr).

-

References

-

PubChem Compound Summary: 2-Chloropyrimidin-4-ol (CAS 55873-09-1).[1] National Library of Medicine.[1]

-

Tautomerism of Pyrimidines: Brown, D. J., et al. "The Pyrimidines."[1][2] Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Standard text confirming oxo-tautomer preference).

- Acidity of Fluorinated Pyrimidines: Banks, R. E. Organofluorine Chemistry: Principles and Commercial Applications. (Discusses the -I effect of CF3 on heterocycle acidity).

-

pKa Determination Methods: Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Yasuda-Shedlovsky extrapolation).

In-Depth Technical Guide: 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol as a Privileged Pharmacophore Building Block

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a proven methodology to enhance metabolic stability, modulate pKa, and increase lipophilicity. 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol is a highly specialized, multi-functional building block that serves as a cornerstone for synthesizing complex heterocyclic therapeutics.

This whitepaper provides an in-depth analysis of the physicochemical properties, electronic behavior, and synthetic utility of 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol. By detailing its orthogonal reactivity profiles—specifically nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling—this guide equips researchers with the mechanistic insights and validated protocols necessary to leverage this scaffold in advanced medicinal chemistry campaigns [3].

Physicochemical Profiling & Structural Analysis

To effectively utilize this building block, one must first understand its fundamental quantitative metrics. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly alters the electron density of the pyrimidine ring, rendering the C2 and C4 positions highly susceptible to functionalization.

| Property | Value |

| IUPAC Name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol |

| CAS Registry Number | 1240599-08-9 |

| Molecular Formula | C5H2ClF3N2O |

| Molecular Weight | 198.53 g/mol |

| SMILES String | FC(F)(F)C1=CC(O)=NC(Cl)=N1 |

| Physical State | Solid (typically pale yellow to white) |

| Purity Standard (Commercial) | ≥ 95% |

Strategic Role in Drug Development: Causality & Rationale

The selection of 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol over non-fluorinated analogs is driven by specific pharmacokinetic and synthetic advantages:

-

Metabolic Shielding: The -CF3 group at the 6-position acts as a robust metabolic shield. It prevents cytochrome P450-mediated oxidative metabolism at that site, a common liability in unsubstituted pyrimidines.

-

Electronic Activation for SNAr: The -CF3 group exerts a strong inductive acceptor (-I) effect. This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring, increasing the reaction rate of the core toward nucleophilic attack by several orders of magnitude compared to unfunctionalized pyrimidines [1].

-

Orthogonal Reactivity Centers: The molecule possesses two distinct electrophilic sites: the C2-chloride and the C4-hydroxyl. Because the C4-OH exists predominantly in its pyrimidone tautomeric form under neutral conditions, the C2-Cl is selectively targeted by nucleophiles first. Subsequently, the C4-OH can be activated (e.g., via triflation) to undergo transition-metal-catalyzed cross-coupling, allowing for the rapid generation of diverse 2,4-disubstituted libraries [2].

Mechanistic Workflow: Divergent Functionalization

The true value of this scaffold lies in its ability to be functionalized sequentially without protecting groups. The diagram below illustrates the divergent synthetic pathways utilized to build molecular complexity from the core scaffold.

Orthogonal functionalization pathways of 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol.

Experimental Protocols

The following methodologies provide self-validating, step-by-step instructions for exploiting the orthogonal reactivity of the pyrimidine core.

Protocol 1: Regioselective SNAr at the C2 Position

This protocol details the displacement of the C2-chloride with an amine nucleophile. The causality behind using a polar aprotic solvent and a non-nucleophilic base is to stabilize the Meisenheimer complex intermediate while preventing unwanted side reactions with the solvent.

-

Preparation: In an oven-dried round-bottom flask, dissolve 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol). DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing as a nucleophile.

-

Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 mmol).

-

Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4–6 hours. Monitor the reaction via TLC or LC-MS. The strong electron-withdrawing nature of the -CF3 group ensures rapid conversion [1].

-

Workup & Isolation: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NH4Cl (2 × 10 mL) followed by brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the 2-amino derivative.

Protocol 2: Activation and Suzuki-Miyaura Cross-Coupling at C4

To functionalize the C4 position, the hydroxyl group must first be converted into a pseudo-halide (triflate) to facilitate oxidative addition by the palladium catalyst [2].

Step A: Triflation (Activation)

-

Dissolve the C2-functionalized intermediate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.

-

Add triethylamine (2.0 mmol) and cool the flask to 0 °C in an ice bath.

-

Dropwise add trifluoromethanesulfonic anhydride (Tf2O, 1.2 mmol). The extreme electrophilicity of Tf2O ensures rapid O-sulfonylation. Stir for 2 hours at 0 °C.

-

Quench with ice water, extract with DCM, dry, and concentrate to obtain the highly reactive C4-triflate. Note: Use this intermediate immediately in the next step to prevent degradation.

Step B: Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine the C4-triflate pyrimidine (1.0 mmol), an aryl boronic acid (1.5 mmol), and K2CO3 (3.0 mmol).

-

Suspend the mixture in a degassed solvent system of 1,4-dioxane/water (4:1 v/v, 10 mL). The water is critical for activating the boronic acid to form the reactive boronate complex.

-

Add the palladium catalyst, Pd(dppf)Cl2 (0.05 mmol), under a continuous stream of argon.

-

Heat the mixture to 90 °C for 8–12 hours.

-

Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash chromatography to isolate the final 2,4-disubstituted-6-(trifluoromethyl)pyrimidine.

Conclusion

2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol is a highly privileged building block that perfectly balances stability with targeted reactivity. By understanding the electronic influence of the trifluoromethyl group, medicinal chemists can execute precise, regioselective modifications. The protocols outlined above provide a robust, scalable foundation for generating diverse libraries of fluorinated pyrimidines, accelerating the discovery of next-generation therapeutics.

References

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Bioconjugate Chemistry - ACS Publications URL:[Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids MDPI URL:[Link]

-

Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

Synonyms and Technical Profile: 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol

Topic: Common synonyms for 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol is a critical heterocyclic building block used extensively in the synthesis of pharmaceuticals (particularly kinase inhibitors) and agrochemicals. Its utility stems from the unique electronic properties of the trifluoromethyl group, which enhances lipophilicity and metabolic stability, combined with the orthogonal reactivity of the C2-chlorine and C4-hydroxyl/oxo groups.

This guide provides a definitive reference for the nomenclature, tautomeric identity, and synthetic utility of this compound, addressing the confusion often caused by its dual existence as both an enol and a ketone.

Identity & Nomenclature

Accurate identification of this molecule is complicated by keto-enol tautomerism. In the solid state and most polar solvents, the compound exists predominantly as the pyrimidin-4(3H)-one tautomer. However, chemical catalogs and IUPAC conventions often default to the pyrimidin-4-ol form.

Core Identifiers

| Identifier Type | Value | Context |

| Primary IUPAC Name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol | Standard chemical nomenclature. |

| Tautomeric Name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one | Describes the stable keto form (dominant in solid state). |

| CAS Number | 1240599-08-9 | Primary CAS for the -ol/one species. |

| Molecular Formula | C₅H₂ClF₃N₂O | - |

| Molecular Weight | 198.53 g/mol | - |

| SMILES | OC1=CC(C(F)(F)F)=NC(Cl)=N1 | Enol form (for database searching). |

| InChI Key | ZLIUVGFJXHOHLN-UHFFFAOYSA-N | (Note: InChI often standardizes tautomers). |

Common Synonyms & Catalog Names

When searching vendor catalogs (e.g., Enamine, Fluorochem, Sigma), use the following variations. The "Hydroxy" and "One" names are often used interchangeably.

-

Functional Synonyms:

-

2-Chloro-4-hydroxy-6-(trifluoromethyl)pyrimidine

-

4-Hydroxy-2-chloro-6-trifluoromethylpyrimidine

-

6-(Trifluoromethyl)-2-chloropyrimidin-4-ol

-

-

Structural Synonyms (Tautomer-based):

-

2-Chloro-6-(trifluoromethyl)-4-pyrimidinone[2]

-

2-Chloro-6-(trifluoromethyl)-4(1H)-pyrimidinone (Less common, but theoretically possible)

-

-

Abbreviated/Lab Slang:

-

2-Cl-6-CF3-PM-4-ol[3]

-

CTP-OH (Context dependent)

-

Tautomerism: The "Ol" vs. "One" Dichotomy

Understanding the tautomeric equilibrium is vital for predicting reactivity. While the "2-chloro...-4-ol" name suggests an aromatic phenol-like structure, the "pyrimidin-4(3H)-one" form is thermodynamically favored due to the strength of the amide-like resonance (N-C=O) in the pyrimidine ring.

Mechanistic Implications[1][4][5]

-

Nucleophilicity: The N3 nitrogen is the primary nucleophilic site in the "one" form, often leading to N-alkylation rather than O-alkylation under basic conditions unless specific conditions (e.g., silver salts) are used to favor the oxygen.

-

Solubility: The "one" form exhibits higher polarity and melting points compared to a pure "ol" isomer due to intermolecular hydrogen bonding (dimerization).

Figure 1: Tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms.[1] The keto form is generally favored in polar solvents and the solid state.

Synthesis & Reactivity Profile

For drug development professionals, this molecule is rarely an end-product. It is a "pivot point" intermediate. It is typically synthesized via hydrolysis of the more common 2,4-dichloro precursor or cyclization of urea derivatives.

Synthesis Workflow

-

Cyclization: Condensation of ethyl trifluoroacetoacetate with urea yields 6-(trifluoromethyl)uracil (2,4-dihydroxy).

-

Chlorination: Treatment with POCl₃ yields 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

-

Controlled Hydrolysis: Selective hydrolysis of the more reactive C4-chloride yields the target 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol.

Reactivity Map

-

C4 Position (OH/One): Can be re-activated to a chloride (using POCl₃) or converted to a sulfonate ester for SɴAr displacement.

-

C2 Position (Cl): The chlorine at C2 is activated for Nucleophilic Aromatic Substitution (SɴAr), typically with amines, allowing the installation of diverse side chains.

Figure 2: Synthetic lineage of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol. It serves as a bridge between the dichloro precursor and final bioactive molecules.

Safety & Handling (SDS Summary)

As a halogenated heterocycle, this compound requires standard laboratory safety protocols.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) if possible, though it is relatively air-stable. Store in a cool, dry place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

PubChem. 2-Chloro-6-(trifluoromethyl)pyridine (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

Accela ChemBio. Product Catalog: 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240599-08-9). Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol from 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

Executive Summary & Strategic Analysis

The synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 1240599-08-9) represents a critical transformation in the generation of trifluoromethylated heterocyclic building blocks. This scaffold is highly valued in drug discovery and agrochemistry due to the trifluoromethyl (

This guide details the conversion of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine to the target chloride via deaminative chlorination (Sandmeyer-type reaction). Unlike standard chlorinations (e.g.,

Key Chemical Challenges[1]

-

Regioselectivity: Targeting the exocyclic amine at C2 without affecting the tautomeric hydroxyl/oxo group at C4.

-

Diazonium Stability: Pyrimidine-2-diazonium salts are notoriously unstable and prone to hydrolysis (yielding the di-hydroxy byproduct) rather than chlorination if conditions are not rigorously controlled.

-

Solubility: The trifluoromethyl group reduces solubility in aqueous acid, necessitating optimized solvent systems.

Mechanistic Insight

The transformation proceeds via the formation of a diazonium intermediate, followed by nucleophilic displacement by chloride.

-

Diazotization: The 2-amino group reacts with nitrosonium ion (

), generated in situ from sodium nitrite and acid (or alkyl nitrite), to form the diazonium salt. -

Displacement: The diazonium group (

) is an excellent leaving group. In the presence of high chloride concentrations (e.g., conc. HCl or metal chlorides), the chloride ion displaces nitrogen gas (

Tautomeric Consideration: The starting material and product exist in equilibrium between the pyrimidinol (aromatic) and pyrimidinone (keto) forms. In acidic media, the keto form often predominates, but the reaction is described as occurring on the aromatic amine.

Figure 1: Mechanistic pathway for the deaminative chlorination. Note the competition between chloride displacement (desired) and hydrolysis (undesired).

Experimental Protocols

Method A: Aqueous Sandmeyer (Scalable & Cost-Effective)

Best for large-scale preparation where cost is a driver and purification capabilities are robust.

Reagents:

-

Starting Material: 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq)

-

Sodium Nitrite (

): 1.5 – 2.0 eq -

Hydrochloric Acid (conc. 37%): Solvent/Reagent (excess)

-

Optional: Copper(I) Chloride (

) catalytic (0.1 eq) to accelerate decomposition.

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, suspend the Starting Material (10 mmol) in conc. HCl (20 mL) .

-

Note: If solubility is poor, add acetic acid (AcOH) as a co-solvent (1:1 ratio with HCl).

-

-

Cooling: Cool the suspension to 0–5 °C using an ice/salt bath. Efficient stirring is critical to prevent hot-spots.

-

Diazotization: Dissolve

(15-20 mmol) in a minimum amount of water (~3-5 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 5 °C .-

Observation: The mixture may turn yellow/orange, and gas evolution (

) may be observed.

-

-

Decomposition: After addition, stir at 0 °C for 1 hour. Then, slowly warm the reaction to Room Temperature (or 40 °C if reaction is sluggish) and stir for 2–4 hours.

-

Endpoint: Monitor by LC-MS or TLC (MeOH/DCM) for disappearance of the amine.

-

-

Workup:

-

Pour the reaction mixture onto crushed ice (~50 g).

-

Extract the aqueous phase with Ethyl Acetate (3 x 30 mL) .

-

Crucial: The product is acidic (phenolic OH). Ensure the aqueous layer is not too basic during extraction, or the product will remain in the water as a salt. Keep pH < 4.

-

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% MeOH in DCM).

Method B: Anhydrous Deaminative Chlorination (High Precision)

Best for small-scale, high-value synthesis or if the substrate is acid-sensitive.

Reagents:

-

Starting Material (1.0 eq)

-

tert-Butyl Nitrite (

): 1.5 eq -

Copper(II) Chloride (

): 1.2 eq -

Solvent: Anhydrous Acetonitrile (

)

Protocol:

-

Setup: Flame-dry a flask and purge with Nitrogen (

). -

Mixing: Add

(12 mmol) and -

Addition: Dissolve the Starting Material (10 mmol) in warm MeCN (10 mL) and add it dropwise to the reaction mixture.

-

Why Reverse Addition? Adding the amine to the nitrite/chloride source ensures immediate reaction and high chloride concentration, minimizing side reactions.

-

-

Reaction: Stir at 60–65 °C for 1–2 hours.

-

Workup: Quench with dilute HCl (1N), extract with Ethyl Acetate, and process as above. This method typically yields a cleaner product profile.

Analytical Data & QC

| Parameter | Specification / Expectation |

| Appearance | Off-white to pale yellow solid |

| Molecular Weight | 212.56 g/mol |

| Mass Spectrometry | |

| Single peak at | |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Poor in Water |

Safety & Handling

-

Diazonium Salts: While pyrimidine diazonium salts are generally transient in solution, never isolate them in the dry state as they can be explosive.

-

Nitrosating Agents: Sodium nitrite and t-butyl nitrite are toxic and suspected carcinogens. Avoid inhalation.

-

Corrosives: Concentrated HCl causes severe burns. Use a fume hood.

-

Waste: Aqueous waste contains copper (if used) and acidic nitrites. Quench excess nitrite with sulfamic acid or urea before disposal.

Workflow Visualization

Figure 2: Step-by-step workflow for the aqueous Sandmeyer protocol.

References

-

General Sandmeyer Methodology

-

Product Identification

-

Non-Aqueous Diazotization (Doyle Protocol)

- Title: "Alkyl Nitrite-Metal Halide Deamin

- Source:Journal of Organic Chemistry, 1977.

-

URL:[Link]

Sources

- 1. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 82659-07-2,2-Amino-3-hydroxycyclopent-2-enone Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1936423-72-1,2-Amino-6-bromo-4-methylbenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 927833-23-6,4-Methoxyquinolin-8-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Note: High-Efficiency Chlorination of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol

Abstract

This application note details the optimized protocol for the conversion of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (1) to 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (2) utilizing phosphorus oxychloride (

Introduction & Strategic Analysis

The 2,4-dichloropyrimidine pharmacophore, particularly when substituted with a trifluoromethyl (

Chemical Challenges:

-

Nucleophilicity: The electron-deficient nature of the pyrimidine ring (exacerbated by

) reduces the nucleophilicity of the tautomeric carbonyl oxygen, often necessitating higher activation energies or catalytic promotion. -

Regioselectivity: While the starting material is pre-chlorinated at the C2 position, ensuring complete conversion at C4 without hydrolysis of the C2-Cl is critical.

-

Safety: The quenching of excess

is highly exothermic and poses a runaway risk if not managed via controlled hydrolysis.

Reaction Mechanism & Logic

The reaction proceeds via an activation-elimination pathway. The base catalyst (N,N-Dimethylaniline) plays a dual role: it acts as a proton scavenger to shift the tautomeric equilibrium toward the reactive enol form and forms a highly reactive Vilsmeier-Haack-type chloroiminium species with

Mechanistic Pathway Diagram

Caption: Mechanistic flow from tautomeric activation to deoxychlorination.

Safety Assessment (Critical)

Hazard:

-

Engineering Control: All operations must be performed in a fume hood with a caustic scrubber.

-

PPE: Full face shield, chemical-resistant gloves (Silver Shield/4H), and lab coat.

-

Quench Protocol: Never add water to the reaction mixture. Always add the reaction mixture slowly to a large excess of ice/water (Inverse Addition).

Experimental Protocol

Scale: 100 mmol (approx. 21.2 g of starting material) Target Yield: >90%

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol | 212.56 | 1.0 | 21.3 g | Substrate |

| Phosphorus Oxychloride ( | 153.33 | 4.0 | 37.5 mL (61.3 g) | Reagent/Solvent |

| N,N-Dimethylaniline | 121.18 | 1.0 | 12.7 mL | Base Catalyst |

| Acetonitrile (Optional) | 41.05 | - | 50 mL | Co-solvent (if needed) |

Note: While neat

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Drying: Ensure all glassware is oven-dried. Moisture consumes

and generates H3PO4, which creates a viscous "syrup" that traps product. -

Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a scrubber), charge the Substrate (21.3 g).

-

Solvent/Reagent Addition:

-

Add

(37.5 mL) carefully. -

Observation: The mixture may be a slurry initially.[4]

-

-

Catalyst Addition: Add N,N-Dimethylaniline (12.7 mL) dropwise over 5 minutes.

-

Caution: Slight exotherm may occur.[5] The solution typically darkens.

-

Phase 2: Reaction

-

Heating: Heat the mixture to Reflux (approx. 105-110°C) using an oil bath.

-

Monitoring: Maintain reflux for 4–6 hours .

-

IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or LCMS. The starting material (polar) should disappear; the product (non-polar) will appear near the solvent front.

-

Endpoint: >98% conversion.

-

Phase 3: Workup (The "Inverse Quench")

-

Concentration: Allow the mixture to cool to 50°C. Remove excess

via rotary evaporation under reduced pressure (use a rigorous trap to protect the pump).-

Result: A thick, dark oil remains.

-

-

Quenching:

-

Prepare a beaker with 300 g of crushed ice and 100 mL water .

-

Dilute the residue with 50 mL of Dichloromethane (DCM) or Ethyl Acetate (to reduce viscosity).

-

Slowly pour the organic residue onto the stirring ice/water mixture.

-

Control: Maintain internal temperature <20°C. Vigorous stirring is essential to prevent encapsulation of

pockets.

-

-

Extraction:

-

Washing:

-

Drying: Dry over anhydrous

, filter, and concentrate.

Phase 4: Purification

-

Crude State: The product is typically a yellow to orange oil that may solidify upon standing.

-

Purification: If high purity is required, perform a short plug filtration through silica gel (eluent: 5-10% EtOAc in Hexanes) or vacuum distillation (if stable).

-

Storage: Store under inert atmosphere at 2-8°C.

Troubleshooting & Optimization ("Field-Proven Insights")

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Deactivated ring system reduces reactivity. | Increase Base to 1.5 equiv. or switch to a sealed tube at 120°C to increase kinetic energy. |

| "Sticky" Residue during Quench | Formation of polyphosphoric acids. | Ensure excess |

| Low Yield | Hydrolysis of product during workup. | The 4-Cl position is reactive. Perform the quench cold (0°C) and minimize contact time with basic aqueous washes ( |

| Precipitation in Reaction | Amine-HCl salt formation. | This is normal (Dimethylaniline hydrochloride). It usually dissolves at reflux or upon workup. |

Workflow Visualization

Caption: Step-by-step operational workflow for the chlorination protocol.

References

-

Wang, H., et al. (2012).[8][5][9] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544.[5] Retrieved from [Link]

- Vertex AI Search. (2025). Synthesis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine from 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol.

Sources

- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Using 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol as a fragment in drug discovery

This guide outlines the strategic application, chemical behavior, and experimental protocols for using 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (CAS 16097-62-4) as a high-value fragment in drug discovery.

Abstract & Strategic Value

2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol is a bifunctional pyrimidine scaffold widely employed in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Its value lies in the orthogonal reactivity of its three functional handles:

-

C2-Chlorine: A handle for nucleophilic aromatic substitution (SnAr), typically less reactive than the C4 position in fully activated systems, allowing for sequential functionalization.

-

C4-Hydroxyl (Tautomeric Ketone): Acts as a "mask" that can be converted into a leaving group (Cl, O-Tf) or used directly for O-alkylation/Mitsunobu reactions.

-

C6-Trifluoromethyl: A privileged bioisostere that enhances metabolic stability (blocking metabolic soft spots), increases lipophilicity (LogP), and modulates the electronic properties of the pyrimidine ring.

This fragment is a critical intermediate for synthesizing EGFR kinase inhibitors , TLR8 antagonists , and agrochemicals (e.g., nematicides).

Chemical Profile & Reactivity

Understanding the tautomeric nature of this molecule is prerequisite to successful synthesis.

Tautomerism

In solution, this compound exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. In polar aprotic solvents (DMSO, DMF) and the solid state, the keto form often predominates.

-

Implication: Direct alkylation using weak bases often yields N-alkylated byproducts (at N3) alongside the desired O-alkylated products. Hard electrophiles and specific solvent choices are required to control regioselectivity.

Reactivity Hierarchy

The reactivity of the pyrimidine ring is governed by the electron-withdrawing CF3 group, which activates the ring towards nucleophiles.

-

Activation: The C4-OH is electron-donating by resonance, deactivating the C2-Cl towards SnAr.

-

Standard Workflow: To enable SnAr at C2, the C4-OH is typically converted to a chloride (using POCl₃) or a sulfonate (using Tf₂O), creating a highly reactive 2,4-dichloro-6-(trifluoromethyl)pyrimidine species.

Experimental Protocols

Protocol A: Activation – Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Objective: Convert the deactivated 4-OH scaffold into the reactive 2,4-dichloro electrophile for subsequent library generation.

Safety Warning: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

Materials:

-

Starting Material: 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq)

-

Reagent: Phosphorus Oxychloride (POCl₃) (5.0 eq)

-

Base: N,N-Diethylaniline (1.0 eq) or Triethylamine (1.5 eq)

-

Solvent: Neat or Acetonitrile (dry)

Procedure:

-

Setup: Charge a dried round-bottom flask with 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol under inert atmosphere (N₂/Ar).

-

Addition: Add POCl₃ dropwise at 0°C. If using a base (recommended to catalyze the reaction), add N,N-Diethylaniline slowly.

-

Reflux: Heat the mixture to reflux (100–110°C) for 2–4 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or LCMS. The starting material peak (M+H 199) should disappear, replaced by the product (M+H 217/219 pattern).

-

Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Exothermic reaction.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat. NaHCO₃ (to remove phosphoric acid byproducts) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (0-5% EtOAc in Hexanes). The product is a volatile oil/low-melting solid.

Protocol B: Regioselective SnAr (Library Synthesis)

Objective: Selective displacement of the C4-Chlorine in the 2,4-dichloro intermediate.

Mechanism: The C4 position is more electrophilic than C2 due to the para-relationship with N1 and the inductive effect of the adjacent CF3 group (though steric hindrance from CF3 can sometimes compete, C4 is generally the primary site of attack for amines).

Materials:

-

Substrate: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (1.1 eq)

-

Base: DIPEA (2.5 eq)

-

Solvent: THF or DMF (0.1 M)

Procedure:

-

Dissolution: Dissolve the dichloro-pyrimidine in THF at 0°C.

-

Addition: Add DIPEA followed by the amine dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Note: Heating may promote bis-substitution (reaction at C2). Keep temperature low to ensure selectivity for C4.

-

-

Workup: Dilute with EtOAc, wash with water and brine.

-

Outcome: Yields 2-Chloro-4-amino-6-(trifluoromethyl)pyrimidine . The remaining C2-Cl can now be displaced in a second step (requires higher temp, e.g., 80°C in DMSO).

Decision Tree & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the core fragment.

Caption: Synthetic workflow for 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol showing Activation (Path A) vs. Direct Functionalization (Path B).

Application Note: SAR & Bioisosterism

When optimizing leads containing this fragment, consider the following Structure-Activity Relationship (SAR) implications:

The Trifluoromethyl Effect

-

Metabolic Stability: The C6-CF3 group blocks oxidative metabolism (P450 hydroxylation) that would typically occur at the vacant C6 position of a standard pyrimidine.

-

Lipophilicity: Adds approximately +1.2 to the cLogP compared to a methyl group. This enhances membrane permeability but may require solubilizing groups (e.g., morpholine, piperazine) at the C2 or C4 positions to maintain aqueous solubility.

-

Electronic Modulation: The strong electron-withdrawing nature of CF3 lowers the pKa of the pyrimidine nitrogens, reducing their basicity. This can reduce non-specific binding (hERG liability) but may also weaken H-bond acceptor capability in the kinase hinge region.

Case Study: EGFR Inhibitors

In the development of third-generation EGFR inhibitors (targeting T790M mutations), the 2,4-diaminopyrimidine scaffold is a core pharmacophore.

-

Role of Fragment: The 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol is converted to the dichloro-intermediate.

-

Step 1: An aniline (often carrying an acrylamide warhead) is installed at C4.

-

Step 2: A solubilizing amine (e.g., N-methylindole or piperazine derivative) is installed at C2.

-

Result: The CF3 group sits in the hydrophobic pocket of the ATP binding site, improving potency.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | >97.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity | Conforms to Structure | 1H NMR (DMSO-d6), 19F NMR |

| Melting Point | 92–96°C (varies by tautomer) | Capillary Method |

| Solubility | Soluble in DMSO, DMF, MeOH | Visual |

NMR Diagnostic Signals (DMSO-d6):

-

1H NMR: A singlet around δ 6.8–7.2 ppm (C5-H). Broad singlet >12 ppm (OH/NH tautomer).

-

19F NMR: A singlet around δ -60 to -65 ppm (CF3).

References

-

Farmaceut.org. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025).[1]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024).[2][3][4]

-

National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2022).[2]

-

Sigma-Aldrich. Product Specification: 2-Chloro-6-(trifluoromethyl)pyridine and related pyrimidines.

-

ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution (SNAr).

Sources

- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-Trifluoromethylpyrimidines: A Guide for Medicinal Chemists

Introduction: The Critical Role of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to virology.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. Consequently, 2-substituted-6-trifluoromethylpyrimidines are highly sought-after building blocks in modern drug development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the synthesis of these valuable compounds, enabling the formation of a carbon-carbon bond between the pyrimidine core and a diverse range of aryl and heteroaryl partners.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the Suzuki-Miyaura coupling of 2-chloro-6-trifluoromethylpyrimidines. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer data-driven insights to overcome common challenges associated with this specific substrate class.

Mechanistic Insights: Navigating the Catalytic Cycle with an Electron-Deficient Substrate

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for the specific case of 2-chloro-6-trifluoromethylpyrimidine.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group facilitates this often rate-limiting step.[6]

-

Transmetalation: The aryl group from the organoboron reagent (e.g., boronic acid) is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic "ate" complex.[7]

-

Reductive Elimination: The newly formed biaryl product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

The strong electron-withdrawing effect of the trifluoromethyl group makes the 2-chloro-6-trifluoromethylpyrimidine an "electron-poor" aryl chloride, which generally enhances its reactivity towards oxidative addition.[8] However, the pyrimidine nitrogens can also coordinate to the palladium center, potentially leading to catalyst inhibition.[9] The choice of ligands, base, and solvent is therefore critical to maintain a high catalytic turnover.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of 2-chloro-6-trifluoromethylpyrimidines is highly dependent on the careful selection of several key parameters.

Catalyst and Ligand Selection

For challenging substrates like heteroaryl chlorides, the choice of palladium catalyst and its associated ligand is critical.[6] While traditional catalysts like Pd(PPh3)4 can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results.[3] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step.[10]

| Catalyst/Ligand System | Substrate Scope | Typical Conditions | Key Advantages |

| Pd(PPh3)4 | Broad, but can be sluggish with chlorides | Higher temperatures (100-120 °C), often requires microwave irradiation | Readily available, cost-effective |

| Pd(dppf)Cl2 | Effective for many heteroaryl chlorides | 80-100 °C, tolerates a range of bases | Good balance of activity and stability |

| Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)2 or Pd2(dba)3 | Excellent for challenging aryl chlorides | Room temperature to 80 °C | High activity, low catalyst loadings, broad functional group tolerance |

| N-Heterocyclic Carbene (NHC) Ligands | Highly active for electron-deficient chlorides | Varies with specific ligand | High thermal stability, often effective at low loadings |

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to facilitate the transmetalation step by forming a boronate "ate" complex.[7] For the coupling of 2-chloro-6-trifluoromethylpyrimidines, strong, non-nucleophilic bases are generally preferred.

| Base | Solvent Compatibility | Strength | Comments |

| K2CO3 | Aqueous solvent mixtures (e.g., dioxane/water) | Moderate | A common and effective choice, often used in excess. |

| K3PO4 | Aqueous and anhydrous organic solvents | Strong | Often provides higher yields, especially with less reactive boronic acids.[8] |

| Cs2CO3 | Aqueous and anhydrous organic solvents | Strong | Highly effective but more expensive.[6] |

| KF | Can be used in anhydrous conditions | Weak | Useful for substrates with base-sensitive functional groups.[11] |

Solvent Systems

The solvent must be capable of dissolving the reactants and stabilizing the catalytic species.[9] For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often optimal, as water can help to dissolve the inorganic base.[9]

Commonly used solvent systems include:

-

Dioxane/Water

-

Toluene/Water

-

Tetrahydrofuran (THF)/Water

Anhydrous conditions can also be employed, particularly when using organic-soluble bases.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-chloro-6-trifluoromethylpyrimidine with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

2-chloro-6-trifluoromethylpyrimidine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%)

-

Base (e.g., K2CO3, 2-3 equivalents)

-

Solvent (e.g., Dioxane and Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a clean, dry reaction vessel, add 2-chloro-6-trifluoromethylpyrimidine, the arylboronic acid, and the base.

-

Seal the vessel with a septum and purge with an inert gas for 15-20 minutes.

-

Add the palladium catalyst to the vessel against a positive flow of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-trifluoromethylpyrimidine.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. The following table provides guidance on common problems and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Ineffective base- Low reaction temperature | - Switch to a more active catalyst system (e.g., Buchwald or NHC ligands).[6]- Screen stronger bases like K3PO4 or Cs2CO3.[6][9]- Increase the reaction temperature or consider microwave irradiation.[2] |

| Protodeboronation of Boronic Acid | - Presence of excess water or protic solvents- High reaction temperature | - Use anhydrous solvents and ensure reagents are dry.- Lower the reaction temperature and extend the reaction time. |

| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction mixture is thoroughly degassed.[9]- Optimize the catalyst loading. |

| Dehalogenation of the Starting Material | - Certain bases or high temperatures | - Use a weaker base if possible, or lower the reaction temperature.[9] |

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of 2-aryl-6-trifluoromethylpyrimidines. By understanding the underlying mechanism and systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can efficiently access a wide array of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and scalable syntheses in the pursuit of novel therapeutics.

References

- Benchchem. Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.

- Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2419-2456.

- ResearchGate. Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings.

- ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.

- Benchchem.

- Organic Chemistry Portal. Suzuki Coupling.

- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

-

University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoGu4cqsc8m7ZYOF64aREljaL5oCwPElyG5voyg2DUOi2nVd1ye2LCPNT8cqocAve3eL_nY01y6E7ZwYjnEWO4VR0CC6SSGMtZLz7wg1rM39nnevdVS-QdFzfTxN4Bezv3CVtgHdQtZWwOf7yM3PNUZwdR50KkgexFgdim-TcgSbUmCIz849RwDMIT-J_Xwp0cHoKHrGYsp2Q6E-Z_TuDjeuYTYe3rew==]([Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Regioselective Alkylation of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol

Abstract: The 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive compounds. Its utility is intrinsically linked to the ability to functionalize it selectively. However, the molecule's ambident nucleophilic character presents a significant synthetic challenge, often leading to a mixture of N- and O-alkylated products. This guide provides a comprehensive analysis of the factors governing this regioselectivity and delivers detailed, field-proven protocols for achieving high-yield, selective O-alkylation or N-alkylation, empowering researchers in drug discovery and development to precisely control their synthetic outcomes.

The Underlying Chemistry: Understanding the O- vs. N-Alkylation Dichotomy

The regiochemical outcome of alkylating 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol is not arbitrary; it is governed by a set of predictable chemical principles. A thorough understanding of these factors is paramount for rational reaction design and troubleshooting.

Tautomerism and the Ambident Nucleophile

The substrate exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol-like) and pyrimidin-4(3H)-one (keto-like) forms. Upon deprotonation with a base, a resonance-stabilized ambident anion is generated, with nucleophilic character on both the exocyclic oxygen (O⁻) and the ring nitrogen at the 1-position (N1⁻). This anion is the key reactive intermediate, and the site of alkylation depends on which nucleophilic center preferentially attacks the electrophilic alkylating agent.

The Decisive Role of Hard and Soft Acid-Base (HSAB) Theory

The Hard and Soft Acid-Base (HSAB) theory provides a powerful framework for predicting the reaction's course.[1]

-

Oxygen Center: The oxygen atom of the pyrimidinate anion is a "hard" nucleophile due to its high electronegativity and charge density.

-

Nitrogen Center: The N1 nitrogen atom is a "soft" nucleophile as its charge is more delocalized within the aromatic system.

Consequently, the choice of alkylating agent is critical:

-

O-Alkylation is favored by reaction with "hard" electrophiles . These typically involve alkylating agents with highly electronegative leaving groups, such as alkyl sulfates (e.g., dimethyl sulfate), tosylates, or triflates.[1]

-

N-Alkylation is favored by reaction with "soft" electrophiles . Alkylating agents with more polarizable, "softer" leaving groups, like iodides and bromides, will preferentially react at the softer nitrogen center.[1]

Critical Influence of Reaction Parameters

Beyond the intrinsic nature of the reactants, the experimental conditions wield significant control over selectivity.

-

Solvent: Polar aprotic solvents (e.g., DMF, Acetonitrile) effectively solvate the cation of the base, creating a "freer," more reactive anion that tends to favor N-alkylation.

-

Base & Counter-ion: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) determines the degree of deprotonation and the nature of the resulting ion pair. Weaker bases like potassium carbonate (K₂CO₃) are often employed in O-alkylation protocols.[2][3] Stronger bases like sodium hydride (NaH) can lead to different selectivity profiles.

-

Leaving Group: As predicted by HSAB, the leaving group on the alkylating agent is a primary determinant. The reactivity order I > Br > Cl > OTs (for softness) is a useful guide. For instance, studies have shown that while 4-(chloromethyl)pyrimidines give poor yields, the corresponding bromo- and iodo- derivatives provide excellent yields of the O-alkylated product, demonstrating the leaving group's impact on reaction efficiency.[2][4]

-

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for promoting N-alkylation. A catalyst, such as a quaternary ammonium salt (e.g., TBAB), forms a lipophilic ion pair with the pyrimidinate anion, which is then shuttled into an organic phase to react with the alkylating agent.[5][6][7] This environment often enhances reactivity at the softer nitrogen atom.

Reaction Pathways at a Glance

The following diagram illustrates the competing reaction pathways dictated by the choice of electrophile.

Caption: Competing O- vs. N-alkylation pathways from the ambident anion.

Experimental Protocols for Regioselective Alkylation

The following protocols are designed to provide a high degree of selectivity for either O- or N-alkylation.

Protocol 1: Selective O-Alkylation via Williamson-type Ether Synthesis

This protocol is optimized for reacting the harder oxygen center using a reliable base and solvent system, yielding the 4-alkoxy-pyrimidine derivative.[3][8]

Principle: This method employs a moderately basic carbonate salt in a polar aprotic solvent. These conditions favor the formation of the O-alkylated ether product, particularly with reactive alkylating agents.[2][4][9][10]

Materials:

-

2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol

-

Alkylating agent (e.g., Iodomethane, Benzyl bromide, 4-(Iodomethyl)pyrimidine) (1.0 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.0 - 1.2 eq.)

-

Acetone or Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Distilled Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq.) and anhydrous potassium carbonate (1.1 eq.).

-

Add anhydrous acetone (or acetonitrile) to create a slurry (approx. 0.2 M concentration relative to the substrate).

-

Begin vigorous stirring. Add the alkylating agent (1.0 eq.) to the mixture.

-

Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS. Note: Reactions with highly reactive agents like 4-(iodomethyl)pyrimidine can be complete in as little as 30 minutes.[3]

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the layers and wash the organic layer twice with distilled water, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude O-alkylated product.

-

Purify the product by recrystallization or flash column chromatography as necessary.

Self-Validation: Successful O-alkylation is confirmed by ¹H NMR spectroscopy, which will show the disappearance of the N-H proton signal and the appearance of new signals corresponding to the O-alkyl group (e.g., an -O-CH₂- singlet). Mass spectrometry will confirm the expected molecular weight of the product.

Protocol 2: Selective N-Alkylation via the Mitsunobu Reaction

This protocol provides a mild and highly selective method for forming the N-alkylated product, which is particularly useful for sensitive substrates or when using secondary alcohols as the alkyl source.[11][12][13]

Principle: The Mitsunobu reaction activates an alcohol in situ using triphenylphosphine and an azodicarboxylate, allowing the pyrimidinone nitrogen to act as the nucleophile in a gentle, Sₙ2-type displacement. This method avoids the need for a strong base and often gives exceptionally clean N-alkylation.[14]

Materials:

-

2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol

-

Alcohol (R-OH) (1.1 eq.)

-

Triphenylphosphine (PPh₃) (1.5 eq.)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolve the solids in anhydrous THF (approx. 0.1 M concentration).

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add the DIAD or DEAD (1.5 eq.) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0°C during the addition. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by flash column chromatography on silica gel.

Self-Validation: The formation of the N-alkylated product is confirmed by analytical data. In the ¹H NMR spectrum, the key evidence is the appearance of signals for the N-alkyl group (e.g., an -N-CH₂- triplet) while the pyrimidinone proton (if observable) may shift or broaden. High-resolution mass spectrometry (HRMS) will verify the exact mass. 2D NMR techniques like HMBC can be used to unambiguously confirm the N-C bond formation.[15][16]

Comparative Summary of Alkylation Conditions

| Alkylation Type | Method | Key Reagents | Base | Solvent | Selectivity | Typical Yield |

| O-Alkylation | Williamson-type | Alkyl Iodide/Bromide | K₂CO₃ | Acetone, MeCN | High for O-alkylation | 70-98%[2] |

| N-Alkylation | Mitsunobu | Alcohol, PPh₃, DIAD/DEAD | None | THF | High for N-alkylation | Good to Excellent |

| N-Alkylation | Phase-Transfer | Alkyl Halide, TBAB | K₂CO₃, t-BuOK | Toluene, DCM | High for N-alkylation | 50-80%[5] |

General Experimental Workflow

The following diagram outlines the logical flow from starting material to final, characterized product.

Caption: A generalized workflow for selective pyrimidine alkylation.

References

-

Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate. Available at: [Link]

-

Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides. Available at: [Link]

-

One-pot synthesis of N-alkyl purine and pyrimidine derivatives from alcohols using TsIm. University of Miami. Available at: [Link]

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega. Available at: [Link]

-

Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Taylor & Francis Online. Available at: [Link]

-

Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. ACS Publications. Available at: [Link]

-

Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. PubMed. Available at: [Link]

-

SELECTIVE S-ALKYLATION IN PHASE TRANSFER CATALYSIS OF 2-PYRIDINE-, -PYRIMIDINE- AND BENZOXAZOLE-THIONE. Taylor & Francis Online. Available at: [Link]

-

General synthesis of N‐alkylated pyrazolopyrimidines. ResearchGate. Available at: [Link]

-

Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. Available at: [Link]

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines. ACS Publications. Available at: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. ResearchGate. Available at: [Link]

-

Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. PubMed. Available at: [Link]

-

Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]

-

Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]

-

Mitsunobu reaction - General Procedure. Organic Synthesis. Available at: [Link]

-

Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods. ResearchGate. Available at: [Link]

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. Available at: [Link]

-